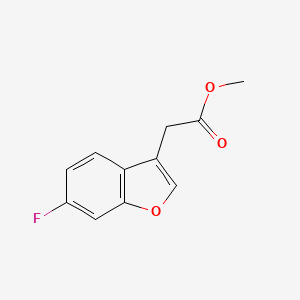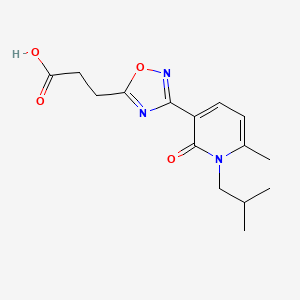
3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a complex organic compound that features a unique combination of pyridine, oxadiazole, and propanoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 1-isobutyl-6-methyl-2-oxo-1,2-dihydropyridine moiety. This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be accomplished by reacting the pyridine derivative with a nitrile oxide, which is generated in situ from a hydroxylamine derivative.
Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety to the oxadiazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)propanoic acid: Lacks the oxadiazole ring, which may affect its reactivity and applications.
3-(3-(1-Isobutyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid: Similar structure but with different substituents, which may influence its chemical properties.
Uniqueness
The presence of both the oxadiazole and pyridine rings in 3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C15H19N3O4 |
|---|---|
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
3-[3-[6-methyl-1-(2-methylpropyl)-2-oxopyridin-3-yl]-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-9(2)8-18-10(3)4-5-11(15(18)21)14-16-12(22-17-14)6-7-13(19)20/h4-5,9H,6-8H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
ZWVBYXNHTPHGDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C(=O)N1CC(C)C)C2=NOC(=N2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




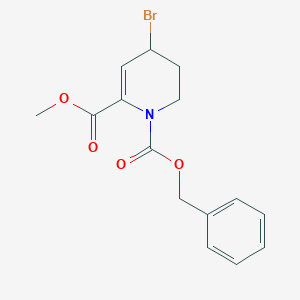


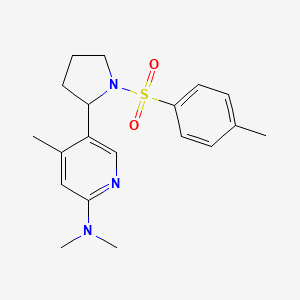

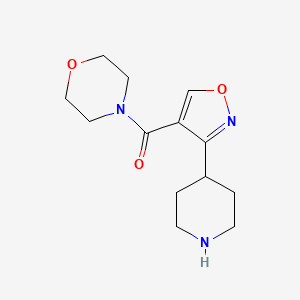
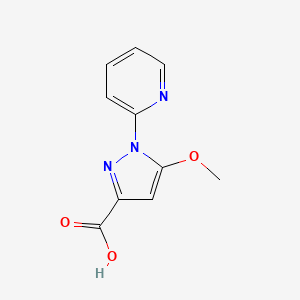

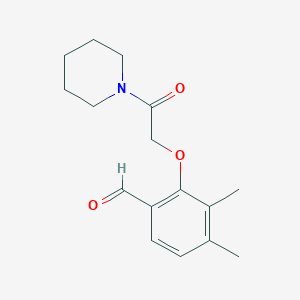
![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)

